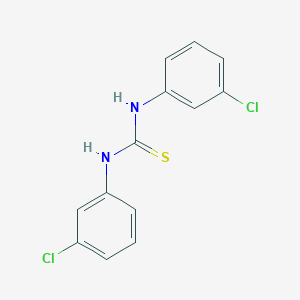
N,N'-Bis(3-chlorophenyl)thiourea
Description
N,N'-Bis(3-chlorophenyl)thiourea is a thiourea derivative where both nitrogen atoms are substituted with 3-chlorophenyl groups. Its molecular formula is C₁₃H₁₀Cl₂N₂S, with a molecular weight of 297.19 g/mol (calculated). Structurally, it consists of a thiourea core (NH-CS-NH) flanked by two meta-chlorinated aromatic rings.
This compound is of interest in medicinal and materials chemistry due to the bioactivity of thiourea derivatives, including antioxidant, antimicrobial, and metal-chelating properties . Its structural rigidity and halogenated aromatic system may also make it a candidate for crystal engineering studies .
Properties
CAS No. |
1219-84-7 |
|---|---|
Molecular Formula |
C13H10Cl2N2S |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1,3-bis(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI Key |
DDMUCNBBNKTNCX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=NC2=CC(=CC=C2)Cl)S |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Other CAS No. |
1219-84-7 |
Synonyms |
N,N'-Bis(3-chlorophenyl)thiourea |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse functionalities depending on substituent type, position, and molecular geometry. Below is a detailed comparison of N,N'-Bis(3-chlorophenyl)thiourea with structurally or functionally related compounds:
Structural and Electronic Comparisons
Antioxidant Activity
Antioxidant efficacy is often evaluated using DPPH and ABTS radical scavenging assays:
Key Findings :
- Halogen Effects : Fluorine-substituted derivatives (e.g., ) often outperform chloro-analogs in antioxidant assays due to stronger electron withdrawal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


